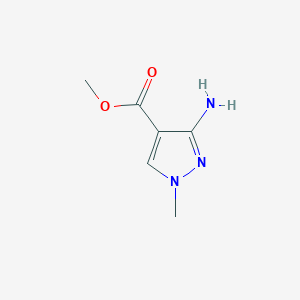

1-Methylindoline-6-carboxylic acid

Übersicht

Beschreibung

1-Methylindoline-6-carboxylic acid is a carboxylic acid derivative . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of indole derivatives, which include 1-Methylindoline-6-carboxylic acid, has witnessed a rapid development in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids, including 1-Methylindoline-6-carboxylic acid, are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . Thus the Ka of ethanoic acid, CH2CO2H, is 10^11 times larger than that of ethanol, CH3CH2OH .Physical And Chemical Properties Analysis

Carboxylic acids are hydrocarbon compounds in which a carboxyl group has substituted one or more of the hydrogen atoms in the hydrocarbon . The presence of a cis-double bond significantly lowers the melting point of a compound .Wissenschaftliche Forschungsanwendungen

Photorelease of Carboxylic Acids

Research demonstrates the use of certain esters for the efficient photorelease of carboxylic acids, amino acids, and phosphates, facilitated by visible light and photosensitization. This process, involving photoinduced electron transfer, suggests potential applications of similar compounds in controlled release systems and photoresponsive materials (Sundararajan & Falvey, 2005).

Synthesis of Nitroindole Derivatives

The transformation of indoline-2-carboxylic acid into nitroindoline derivatives outlines a synthetic route that could be adapted for the modification of 1-Methylindoline-6-carboxylic acid. These methodologies are crucial for creating intermediates in pharmaceutical synthesis and materials science (Lavrenov et al., 2002).

Fluorophore Development

The creation of novel fluorophores for biomedical analysis from compounds like 5-methoxyindole-3-acetic acid illustrates the potential for 1-Methylindoline-6-carboxylic acid in developing new fluorescent labeling agents. These agents are valuable in various diagnostic and analytical applications due to their stability and strong fluorescence across a wide pH range (Hirano et al., 2004).

Synthesis of Bioactive Compounds

The orthopalladation and carbonylation of methyl arylglycinate substrates to produce (1H)-isoindolin-1-one-3-carboxylates demonstrates a synthetic pathway that could be relevant for the synthesis of compounds derived from 1-Methylindoline-6-carboxylic acid. These compounds are valuable intermediates in the synthesis of biologically active molecules (Nieto et al., 2011).

Angiotensin II Receptor Antagonists

Research into the modification of the 4-phenylquinoline backbone into different scaffolds for AT(1) receptor antagonists highlights the importance of structural variation in medicinal chemistry. This underscores the potential application of 1-Methylindoline-6-carboxylic acid in the development of new therapeutic agents (Cappelli et al., 2006).

Safety And Hazards

1-Methylindoline-6-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives, including 1-Methylindoline-6-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .

Eigenschaften

IUPAC Name |

1-methyl-2,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRPPHGMTHMKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylindoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichlorobenzo[b]thiophene](/img/structure/B1647452.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)

![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)